1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Devices and Polymer Research
Electrochromic Polymers
Research on dithienylpyrroles-based electrochromic polymers demonstrates the potential of such compounds in developing high-contrast electrochromic devices. These materials exhibit significant changes in color upon electrical stimulation, suggesting applications in smart windows, displays, and adaptive camouflage materials (Su, Chang, & Wu, 2017).
Antimicrobial Agents
Thiazoles and Their Fused Derivatives
The study of thiazoles and their derivatives has shown antimicrobial activity against various bacterial and fungal isolates. Such compounds hold promise for the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Advanced Material Synthesis
X-ray Powder Diffraction in Material Synthesis
The characterization of advanced materials, such as the one used in the synthesis of anticoagulants like apixaban, emphasizes the role of X-ray powder diffraction in identifying and analyzing new compounds. This technique is crucial for the pharmaceutical industry and the development of new drugs (Wang, Suo, Zhang, Hou, & Li, 2017).
Herbicide Development
Phenylurea Herbicides
The crystal structure analysis of phenylurea herbicides has provided insights into the interactions that contribute to their herbicidal activity. Understanding these interactions can lead to the design of more effective herbicides with minimal environmental impact (Kang, Kim, Kwon, & Kim, 2015).
Pharmaceutical Research
Novel Triazolinone Derivatives as Herbicides
The design and synthesis of triazolinone derivatives highlight the ongoing search for novel herbicides. Such research not only contributes to agricultural sciences but also to the understanding of enzyme inhibition mechanisms relevant across various fields (Luo, Jiang, Wang, Chen, & Yang, 2008).
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives are known to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific targets of this compound. Generally, indole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets. They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRPDMYWFHEUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.